molecular formula C21H21N3O3S B2584161 N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893978-76-2

N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2584161
CAS No.: 893978-76-2
M. Wt: 395.48
InChI Key: AFMJYUUHVMTPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group at the 6-position and a thioether-linked acetamide moiety at the 3-position. The acetamide’s nitrogen is further substituted with a 4-ethoxyphenyl group. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-16-10-8-15(9-11-16)22-20(25)14-28-21-13-12-18(23-24-21)17-6-4-5-7-19(17)26-2/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMJYUUHVMTPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives that have shown promise as therapeutic agents, particularly in targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N4O3S2C_{25}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of 492.6 g/mol. The structure features a pyridazine core linked to a thioether and an acetamide group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H24N4O3S2
Molecular Weight492.6 g/mol
CAS Number954589-25-4

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing a pyridazine moiety have shown promising results in inhibiting the growth of HeLa and MCF-7 cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Case Study:
In a comparative study, several pyridazine derivatives were synthesized and evaluated for their anticancer properties. One derivative showed an IC50 value of 29 μM against the HeLa cell line, demonstrating the potential of such compounds in cancer therapy .

2. Enzyme Inhibition

This compound has been investigated as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Mechanism of Action:
The compound's interaction with acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, which may improve cognitive functions in neurodegenerative conditions.

3. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the thioether and acetamide groups can significantly impact biological activity. Substituents on the phenyl rings also play a critical role in enhancing potency and selectivity against specific targets .

4. Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with biological targets at the molecular level. These studies help elucidate binding affinities and potential mechanisms through which the compound exerts its effects .

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • Target Pathways : It targets critical pathways involved in cancer cell proliferation, including BRAF(V600E), EGFR, and Aurora-A kinase.
  • Inhibitory Potency : Derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Properties

N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide has also been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

  • Anticancer Studies : A study demonstrated that compounds with similar structures inhibited cancer cell proliferation effectively, with specific focus on breast and lung cancer cell lines. The results showed a marked decrease in cell viability when treated with this compound compared to control groups .
  • Gene Expression Modulation : Another study explored how this compound affected gene expression profiles in cancer cells. The findings indicated that treatment led to significant alterations in the expression of genes associated with cell cycle regulation and apoptosis, further supporting its potential as an anticancer agent .
  • Inflammatory Response : In vitro studies have shown that this compound can reduce the secretion of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential utility in managing inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The compound shares structural similarities with several acetamide derivatives documented in recent literature. Key comparisons include:

Compound Name/Structure Core Structure Key Substituents Reported Activity Reference
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) Quinazoline-sulfonyl 4-Methoxyphenyl, pyrrolidine Anticancer (HCT-1, SF268, MCF-7 cell lines)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (Compound 2a) Benzofuran-oxadiazole 3-Chlorophenyl, benzofuran Antimicrobial, Laccase catalysis
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS: 872694-73-0) Pyridazine-thio 4-Methylphenyl, tetrahydrofurfuryl Structural analog (no activity reported)
Target Compound : N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide Pyridazine-thio 2-Methoxyphenyl (pyridazine), 4-ethoxyphenyl (N-) Inferred: Potential anticancer/antimicrobial

Key Observations :

  • The 4-ethoxyphenyl substituent on the acetamide nitrogen introduces a bulkier alkoxy group compared to methoxy or chlorophenyl groups in other analogs (e.g., Compounds 2a, 38), which could influence metabolic stability and receptor binding .
  • Pharmacological Implications :
    • Quinazoline-sulfonyl derivatives (e.g., Compound 38) demonstrated potent anticancer activity, suggesting that pyridazine-thio analogs like the target compound may share similar mechanisms, such as kinase inhibition or DNA intercalation .
    • Benzofuran-oxadiazole-thioacetamides (e.g., Compound 2a) showed antimicrobial and laccase-catalysis effects, indicating that the thioether linkage in the target compound might contribute to redox-modulating properties .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing N-(4-ethoxyphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, and how can spectral data be interpreted?

  • Methodological Answer : Characterization relies on IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~680 cm⁻¹), ¹H NMR (e.g., ethoxy group protons at δ 1.35–1.40 ppm as triplet and δ 3.95–4.05 ppm as quartet, aromatic protons between δ 6.80–8.20 ppm), and ¹³C NMR (e.g., carbonyl carbon at ~168 ppm, pyridazine carbons at ~150–160 ppm) . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 425.1). Cross-referencing these datasets ensures structural fidelity.

Q. What synthetic routes are reported for synthesizing thioacetamide-containing compounds like This compound?

  • Methodological Answer : A common approach involves multi-step condensation :

Substitution reactions to introduce functional groups (e.g., alkoxy or aryl groups on pyridazine rings).

Thioether bond formation via nucleophilic displacement (e.g., using thiourea or mercapto intermediates).

Acetamide coupling using condensing agents like EDCI/HOBt in anhydrous DMF .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensures high purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of This compound when dealing with multi-step reactions and sensitive functional groups?

  • Methodological Answer :

  • Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.
  • Catalysis : Employ Pd₂(dba)₃/BINAP for Suzuki couplings to attach aryl groups to pyridazine cores .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while lower temperatures (−20°C to 0°C) stabilize reactive species .
  • Yield Tracking : Monitor reactions via TLC and adjust stoichiometry (1.2–1.5 eq. of nucleophiles) to drive equilibria toward products .

Q. What in vitro models are appropriate for evaluating the anti-proliferative activity of This compound, and how should data discrepancies be addressed?

  • Methodological Answer :

  • Cell Lines : Use panels like HCT-116 (colorectal), MCF-7 (breast), and PC-3 (prostate) cancer lines for broad activity screening.
  • Assays : MTT or SRB assays (IC₅₀ determination) with 72-hour exposure periods. Normalize data to vehicle controls and validate with cisplatin/doxorubicin as positive controls .
  • Data Contradictions : Address variability via triplicate experiments, statistical analysis (ANOVA, p < 0.05), and mechanistic follow-ups (e.g., flow cytometry for apoptosis/cycle arrest) .

Q. How do substitutions on the phenyl and pyridazine rings influence the biological activity and physicochemical properties of This compound derivatives?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., methoxy, ethoxy): Increase lipophilicity (logP ~2.6) and membrane permeability but may reduce solubility.
  • Pyridazine Modifications : Fluorine or trifluoromethyl groups enhance metabolic stability and target binding (e.g., kinase inhibition) .
  • SAR Studies : Compare IC₅₀ values across derivatives with varied substituents. For example, morpholino or piperazinyl groups on quinazoline sulfonamides improve anti-cancer activity .

Methodological Considerations for Data Interpretation

  • Molecular Modeling : Use DFT calculations to predict electrostatic potential maps and H-bonding sites. Align with experimental LogP (XLogP ~2.6) and polar surface area (87.5 Ų) for drug-likeness .
  • Spectral Validation : Cross-check NMR shifts with databases (e.g., ChemSpider ID 324306) to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.